(4R,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol

Stereochemistry Process Chemistry Thermodynamic Stability

(4R,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol (CAS 147128-77-6) is a chiral alcohol and a key stereoisomer within the thieno[2,3-b]thiopyran 7,7-dioxide family, chemically recognized as (4R,6S)-4-hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide. It is a critical intermediate, also designated as Dorzolamide Impurity 10, in the synthesis of the carbonic anhydrase inhibitor dorzolamide hydrochloride.

Molecular Formula C8H10O3S2
Molecular Weight 218.3 g/mol
CAS No. 147128-77-6
Cat. No. B151787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4R,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol
CAS147128-77-6
Synonyms(4R-cis)-5,6-Dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-4-ol 7,7-Dioxide;  (4R,6S)-5,6-Dihydro-4-hydroxy-6-methylthieno[2,3-b]thiopyran-7,7-dioxide
Molecular FormulaC8H10O3S2
Molecular Weight218.3 g/mol
Structural Identifiers
SMILESCC1CC(C2=C(S1(=O)=O)SC=C2)O
InChIInChI=1S/C8H10O3S2/c1-5-4-7(9)6-2-3-12-8(6)13(5,10)11/h2-3,5,7,9H,4H2,1H3/t5-,7+/m0/s1
InChIKeyNFUQUGUUAUVBMO-CAHLUQPWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (4R,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol (CAS 147128-77-6) Is a Critical Chiral Reference Standard


(4R,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol (CAS 147128-77-6) is a chiral alcohol and a key stereoisomer within the thieno[2,3-b]thiopyran 7,7-dioxide family, chemically recognized as (4R,6S)-4-hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide [1]. It is a critical intermediate, also designated as Dorzolamide Impurity 10, in the synthesis of the carbonic anhydrase inhibitor dorzolamide hydrochloride [2]. Its primary utility lies not as a final active pharmaceutical ingredient, but as a required, fully characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) in pharmaceutical manufacturing, where its precise stereochemical identity is essential for ensuring the purity of the final drug substance .

Why Substituting (4R,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol with Its Stereoisomers Leads to Analytical Failure


Generic substitution with other stereoisomers of 6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol is impossible due to its specific (4R,6S) cis-configuration. The trans-isomer, (4S,6S), is the desired intermediate en route to the API, and a thermodynamic equilibrium favors the trans form over the cis in a defined 76:24 ratio [1]. This thermodynamic preference dictates that the (4R,6S) cis-isomer is a process-related impurity that must be accurately identified and quantified. Furthermore, analytical methods have established that the (4R,6S) and (4R,6R) stereoisomers coelute under specific chiral HPLC conditions, while other isomers are resolved [2]. Using the incorrect isomer as a reference standard would render impurity profiling and quantification inaccurate, compromising regulatory compliance. The comparative data below establishes its irreplaceable role as a single, well-defined impurity marker.

Quantitative Evidence for (4R,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol (147128-77-6) Differentiation


Thermodynamic Instability: cis-(4R,6S) vs. trans-(4S,6S) Epimerization Equilibrium

The target compound exists as the cis-(4R,6S) diastereomer, which is thermodynamically less stable than the trans-(4S,6S) diastereomer, the key intermediate in dorzolamide synthesis. Under acid-catalyzed epimerization, the cis/trans equilibrium is established at a ratio of 24:76, indicating a clear thermodynamic preference for the trans-configuration [1]. This instability means the (4R,6S) isomer is a transient, process-related impurity that must be controlled, not the desired synthetic endpoint.

Stereochemistry Process Chemistry Thermodynamic Stability

Chromatographic Coelution Pattern: (4R,6S) vs. (4R,6R) and Other Stereoisomers

In validated chiral HPLC methods for dorzolamide (MK-0507), the cis-diastereomers (4S,6R) and (4R,6S) are separated from the trans-diastereomers. However, uniquely, the (4R,6S) stereoisomer coelutes with the (4R,6R) enantiomer, while the (4S,6R) isomer is separated [1]. This specific coelution behavior is a singular property of the (4R,6S) configuration and must be understood for accurate method validation.

Chiral Chromatography Analytical Method Development Impurity Profiling

Regulatory Utility: Quantification of a cis-Isomer Impurity in Dorzolamide Drug Substance

The relative response factor (RRF) for the cis-isomer of MK-0507 (which includes the (4R,6S) configuration) was explicitly determined against the API to enable accurate quantitative measurement of this impurity in dorzolamide drug substance [1]. This RRF determination is a regulatory requirement for method validation and is specific to the cis-isomer, differentiating it from other impurities. Without this established factor, the true level of this stereoisomeric impurity cannot be quantified.

Pharmaceutical Analysis Quality Control Regulatory Compliance

Certified Reference Standard Purity vs. Generic Research-Grade Material

When sourced as an ISO 17034 certified reference standard (CRM), (4R,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol is supplied with a certified purity, typically NLT 98%, and comprehensive characterization data including HPLC, NMR, and MS . In contrast, the same compound sold as a generic research intermediate or the trans-(4S,6S) isomer may lack this level of certification and detailed lot-specific characterization, which is essential for its use as a 'quality benchmark' in drug analysis .

Analytical Standards ISO 17034 Pharmaceutical Purity

High-Value Application Scenarios for Procuring (4R,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol


AND/ADMF Filing: Quantitative Impurity Method Validation for Dorzolamide

The primary and most rigorous application is its use as a certified reference standard during method validation for Abbreviated New Drug Applications (ANDA) or Drug Master Files (DMF) for dorzolamide. As established, its unique cis-(4R,6S) configuration is a known process impurity with a validated method and relative response factor for quantification [1]. Regulatory bodies require the use of a fully characterized standard to demonstrate that the analytical method can accurately quantify this specific impurity below its limit, ensuring batch-to-batch consistency of the API [2].

Stability-Indicating Assay Development for Ophthalmic Formulations

In the development of stability-indicating methods for dorzolamide ophthalmic solutions, the target compound is essential for forced degradation studies. The thermodynamic instability of the cis-isomer, which favors conversion to the trans-form at a 24:76 equilibrium ratio [3], makes it a predictable degradation product under certain stress conditions. A pure standard of the (4R,6S) isomer is required to identify and quantify this specific degradant peak in HPLC chromatograms, which is critical for establishing product shelf life.

Investigating Stereoselective Synthesis Pathways for Process Optimization

For process chemistry teams developing or optimizing the synthesis of dorzolamide, the pure (4R,6S) cis-isomer is a crucial analytical tool. Research has shown that a stereoselective solvolysis step can be tuned to alter the cis/trans product ratio from an equilibrium of roughly 22:78 to a highly selective 9:91 [3]. A validated standard of this compound allows researchers to quantitatively track the efficiency of their stereoselective steps in suppressing this unwanted isomer, thereby increasing the yield of the desired trans-intermediate.

System Suitability Testing for Chiral HPLC Method Verification

Before analyzing dorzolamide batches, a chiral HPLC system must be verified for its resolving capability. A standard solution of the (4R,6S) isomer is used to confirm the critical system suitability parameter. The method is specifically designed to resolve multiple stereoisomers, and the known coelution of (4R,6S) with (4R,6R) [1] means its use in a mixed standard confirms the system's performance under the exact conditions where a known coelution is expected, thus validating system specificity.

Quote Request

Request a Quote for (4R,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.